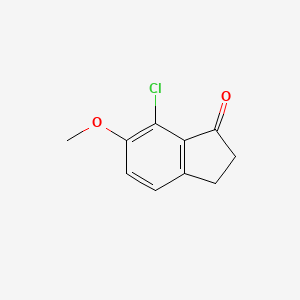

1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-

Description

Historical Context of Indenone Chemistry and its Evolution

The study of indenone and its saturated analog, indanone, has a rich history dating back to the early 20th century. The first publications concerning the preparation of 1-indanones emerged in the 1920s. appchemical.com A landmark achievement was the first synthesis of the unsubstituted 1-indanone (B140024) in 1927, which was accomplished through the reaction of phenylpropionic acid chloride with aluminum chloride in benzene (B151609). nih.govorgsyn.org This method is a classic example of an intramolecular Friedel–Crafts acylation, a reaction that has remained a cornerstone of indanone synthesis. orgsyn.org

Over the decades, the synthetic toolbox for creating indanone derivatives has expanded significantly. Early methods primarily relied on the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govorgsyn.org Subsequent research introduced a variety of other starting materials and catalysts to improve yields and introduce diverse functionalities. orgsyn.org Modern synthetic strategies now include advanced catalytic systems, photochemical reactions, and cascade reactions to construct the indanone framework with high efficiency and selectivity. nih.govnih.gov

Significance of the 1H-Inden-1-one Scaffold in Organic Synthesis

The 1H-Inden-1-one scaffold is of great importance in organic synthesis due to its prevalence in biologically active molecules and its utility as a synthetic intermediate. preprints.org Indanone derivatives are core components of numerous natural products, many of which exhibit significant biological activities. preprints.org For instance, jatropholone A and B are natural products containing an annulated indanone scaffold that have shown cytotoxic and antiplasmodial properties. preprints.org

In the pharmaceutical industry, 1-indanone is a crucial intermediate for synthesizing a variety of drugs. matrix-fine-chemicals.comorgsyn.org Its structure serves as a fundamental building block that can be chemically modified to produce complex therapeutic agents. matrix-fine-chemicals.com Furthermore, the indanone core is a versatile platform for developing fused and spirocyclic frameworks, which are of great interest in medicinal chemistry and materials science. preprints.org The ability to construct these intricate molecular architectures from relatively simple indanone precursors underscores the scaffold's synthetic value. nih.gov

Research Landscape of Halogenated and Methoxylated Indenone Derivatives

The functionalization of the indenone core with substituents like halogens (e.g., chloro) and methoxy (B1213986) groups is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. The introduction of these groups can significantly alter a compound's electronic properties, lipophilicity, and steric profile.

Halogenation, for instance, can influence the reactivity of the aromatic ring and can be a key factor in the biological activity of a molecule. sigmaaldrich.com Research has been conducted on the synthesis of various chloro-substituted indanones, such as 5-chloro-1-indanone (B154136) and 7-halo-1-indanones. appchemical.comnist.gov Similarly, methoxy groups are frequently incorporated into the indanone structure. The synthesis of compounds like 5,7-dimethoxy-1-indanone, 6-methoxy-1-indanone (B23923), and 7-methoxyindan-1-one has been well-documented. appchemical.com These methoxy groups can impact molecular conformation and receptor binding affinity. The combination of both halogen and methoxy substituents on the indenone scaffold allows for fine-tuning of its properties, leading to derivatives with specific and often enhanced functionalities. appchemical.com

Defining the Academic Research Scope for 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-

The specific isomer, 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, is a distinct chemical entity within the large family of substituted indanones. Its defined structure, featuring a chlorine atom at the 7-position and a methoxy group at the 6-position, makes it a valuable compound for specialized research and as a building block in targeted synthetic applications.

The academic research scope for this compound primarily revolves around its synthesis and its use as an intermediate in the creation of more complex molecules. Its synthesis would likely follow established methodologies for substituted indanones, such as the intramolecular Friedel-Crafts cyclization of a suitably substituted precursor, namely 3-(2-chloro-3-methoxyphenyl)propanoic acid. The presence of both chloro and methoxy groups offers specific electronic and steric properties that can be exploited in designing molecules for applications in medicinal chemistry or materials science. While detailed studies on this specific isomer are not widespread in public literature, its availability from chemical suppliers indicates its role as a specialized building block for creating novel, highly functionalized organic compounds.

Data Tables

Table 1: Chemical Identity of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-

| Identifier | Value |

|---|---|

| IUPAC Name | 7-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one |

| CAS Number | 1154740-88-1 nih.gov |

| Molecular Formula | C₁₀H₉ClO₂ nih.gov |

| Molar Mass | 196.63 g/mol nih.gov |

Table 2: Physicochemical Properties of Related Indanone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1H-Inden-1-one, 2,3-dihydro- (1-Indanone) | 83-33-0 | C₉H₈O | 132.16 | 38-42 orgsyn.org | 243-245 orgsyn.org |

| 6-methoxy-2,3-dihydro-1H-inden-1-one | 13623-25-1 appchemical.com | C₁₀H₁₀O₂ appchemical.com | 162.19 appchemical.com | 104-110 | - |

| 7-methoxy-2,3-dihydro-1H-inden-1-one | 34985-41-6 | C₁₀H₁₀O₂ | 162.19 | 99-102 | 305 |

| 4-chloro-2,3-dihydro-1H-inden-1-one | 15115-59-0 | C₉H₇ClO | 166.60 | - | - |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLZXZRCJHPTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254072 | |

| Record name | 7-Chloro-2,3-dihydro-6-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154740-88-1 | |

| Record name | 7-Chloro-2,3-dihydro-6-methoxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154740-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3-dihydro-6-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Inden 1 One, 7 Chloro 2,3 Dihydro 6 Methoxy and Analogues

Traditional Cyclization Approaches

Classical synthetic strategies predominantly rely on intramolecular reactions to construct the fused five-membered ring of the indenone system.

A primary and long-standing method for the synthesis of 2,3-dihydro-1H-inden-1-ones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govresearchgate.net This reaction involves the cyclization of a suitable 3-phenylpropanoic acid or its corresponding acyl chloride derivative using a strong acid catalyst. nih.gov For the specific synthesis of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, the logical precursor would be 3-(3-chloro-4-methoxyphenyl)propanoic acid.

The mechanism proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile, attacking the aromatic ring to forge the new carbon-carbon bond and form the five-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com A variety of acidic reagents can be employed to facilitate this transformation, including polyphosphoric acid (PPA), sulfuric acid, and Lewis acids like aluminum chloride (AlCl₃) when starting from the acyl chloride. nih.govresearchgate.netwikipedia.org Niobium pentachloride (NbCl₅) has also been demonstrated as an effective Lewis acid for this transformation, capable of acting as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the cyclization. researchgate.net

The success of the intramolecular Friedel-Crafts acylation is often dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in the precursor to the target molecule, typically facilitate the electrophilic aromatic substitution, leading to good yields of the desired indanone. nih.gov

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

| Starting Material (3-Arylpropanoic Acid) | Catalyst/Reagent | Product (1-Indanone) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrocinnamic acid | H₂SO₄ | 1-Indanone (B140024) | 27 | researchgate.net |

| 3-(2-Bromophenyl)propionic acid | n-BuLi | 1-Indanone | 76 | nih.govresearchgate.net |

| 3-(p-Tolyl)propanoic acid | Tb(OTf)₃ | 5-Methyl-1-indanone | 74 | nih.gov |

| Ferulic acid (hydrogenated) | --- | 5-Hydroxy-6-methoxy-1-indanone | --- | nih.govresearchgate.net |

| 3-(3-Chlorophenyl)propionic acid | Malonyl chloride, ZnCl₂ | 5-Chloro-1-indanone (B154136) | --- | nih.govresearchgate.net |

Cyclocondensation reactions offer another traditional pathway to the indenone core. These reactions involve the formation of the cyclic structure through the reaction of one or more molecules, accompanied by the elimination of a small molecule like water or hydrogen halide. beilstein-journals.org For instance, the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic example of cyclocondensation. beilstein-journals.org While less common for the direct synthesis of the specific target compound, related principles can be applied.

Base-promoted intermolecular cyclization of substituted 3-aryl-3-chloroacrylaldehydes with certain nucleophiles can lead to related heterocyclic systems, demonstrating a strategy involving both condensation and elimination of HCl. researchgate.net Such strategies highlight the potential for forming cyclic structures through the strategic placement of reactive functional groups.

Modern Catalytic Synthesis Routes

Contemporary synthetic chemistry has seen the rise of powerful transition-metal-catalyzed reactions that provide highly efficient and atom-economical routes to complex molecules, including indenones. researchgate.net

Annulation, or ring-forming, reactions catalyzed by transition metals are particularly effective for constructing the indenone framework. researchgate.net These methods often involve the activation of C-H or C-N bonds and the insertion of alkynes or other unsaturated partners. tandfonline.com

Copper catalysis has emerged as an inexpensive and less toxic option for mediating intramolecular annulation reactions. One such strategy involves the copper-catalyzed cascade reaction of conjugated enynones to produce substituted 1H-indenes. nih.gov This process is believed to proceed through a copper-mediated 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further cyclization and a 1,5-hydrogen shift to yield the final product. nih.gov

Another relevant copper-catalyzed method is the annulation–cyanotrifluoromethylation of 1,6-enynes to form 1-indanones. frontiersin.orgnih.gov This reaction utilizes a low-cost Cu(OTf)₂ catalyst and Togni's reagent, which acts as both a radical initiator and a source of the CF₃ group. The proposed mechanism involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade, demonstrating a versatile method for building the 1-indanone skeleton with broad functional group compatibility. frontiersin.orgnih.gov A similar copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives provides a facile route to 3-hydroxy-1-indanones under mild conditions. organic-chemistry.org

Table 2: Copper-Catalyzed Annulation for 1-Indanone Synthesis

| Substrate Type | Catalyst | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Conjugated enynones | Copper salt | --- | 3-(2-Furyl)-substituted 1H-indenes | nih.gov |

| 1,6-Enynes | Cu(OTf)₂ | Togni's reagent | Trifluoromethylated 1-Indanones | frontiersin.orgnih.gov |

| 2-Ethynylbenzaldehydes | Copper catalyst | --- | 3-Hydroxy-1-indanones | organic-chemistry.org |

Rhodium catalysts are highly effective in mediating carbonylative cyclization reactions to produce indenones. A significant strategy involves the rhodium-catalyzed reaction of alkynes with arylboronic acids under a carbon monoxide (CO) atmosphere. researchgate.net This process assembles the indenone structure by incorporating the aryl group from the boronic acid, one molecule of the alkyne, and a carbonyl group from the CO gas.

In some variations, a CO gas-free carbonylative cyclization is possible. For example, a rhodium catalyst can enable the reaction of alkynes with 2-bromophenylboronic acids using paraformaldehyde as a source for the carbonyl group. organic-chemistry.org The reaction proceeds through a tandem process where the rhodium catalyst first facilitates the decarbonylation of formaldehyde (B43269) and then catalyzes the carbonylation of the alkyne with the 2-haloboronic acid. organic-chemistry.orgiyte.edu.tr The reaction of arylboronic acids with internal alkynes in the presence of a rhodium catalyst and CO can also lead to the formation of 5-aryl-2(5H)-furanones, but indenones are often observed as side products, indicating competing reaction pathways. researchgate.net The formation of these side products, such as 2,3-diphenyl-1H-inden-1-one, occurs through a different cyclization pathway of the reaction intermediates. researchgate.net

Table 3: Rhodium-Catalyzed Synthesis of Indenone Derivatives

| Reactant 1 | Reactant 2 | Carbonyl Source | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Internal Alkyne | Arylboronic Acid | CO gas | [RhCl(COD)]₂ | Indenone (side product) | researchgate.net |

| Alkyne | 2-Bromophenylboronic Acid | Paraformaldehyde | Rhodium catalyst | Indenone | organic-chemistry.org |

| Alkyne | Arylboronic Acid | Formaldehyde | Phosphine-ligated and phosphine-free Rh(I) complexes | α,β-enones (related to indenone precursors) | iyte.edu.tr |

Transition Metal-Catalyzed Annulation Strategies

Palladium-Catalyzed Cyclizations in Indenone Synthesis

Palladium catalysis represents a powerful and versatile tool for the construction of the indenone scaffold, enabling the formation of complex cyclic structures with high efficiency. rsc.org These methods often proceed through cascade reactions, allowing for the rapid assembly of the target molecule from relatively simple precursors. rsc.org

One prominent strategy is the palladium-catalyzed reductive cyclization of ortho-vinyl benzoic acids. rsc.org In this approach, a palladium catalyst mediates the cyclization in the presence of a reducing agent, such as formic acid, to produce 1-indanones in good to high yields. rsc.org The reaction demonstrates high functional group tolerance, making it suitable for the synthesis of complex analogues. rsc.org Mechanistic studies suggest a tandem process involving an initial cyclization to form a 1-indenone intermediate, which is subsequently reduced in situ. rsc.org

Another significant method is the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This process introduces a carbonyl group while simultaneously forming the five-membered ring of the indanone system. Palladium catalysts are highly effective in mediating this transformation. organic-chemistry.orgnih.gov A related approach involves the cyclocarbonylation of arynes with methyl allyl carbonates, which provides selective access to various substituted 1H-inden-1-ones. researchgate.net

These palladium-catalyzed methods offer strategic advantages in terms of efficiency and the ability to construct the indenone core in a single, streamlined operation.

| Method | Substrate Example | Catalyst/Reagents | Product | Yield | Ref |

| Reductive Cyclization | ortho-Vinyl Benzoic Acid | Palladium Catalyst, Formic Acid | 1-Indanone | Good to High | rsc.org |

| Carbonylative Cyclization | Unsaturated Aryl Iodide | Palladium Catalyst, CO source | 1-Indanone | Good to Excellent | organic-chemistry.org |

| Cyclocarbonylation | Aryne / Methyl Allyl Carbonate | Palladium Catalyst | 2-methylene-2,3-dihydro-1H-inden-1-one | N/A | researchgate.net |

Organocatalytic Approaches

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. researchgate.netunits.it This field has provided innovative strategies for the construction of cyclic frameworks like the indenone scaffold, often proceeding through biomimetic pathways. mdpi.com

The primary activation modes in organocatalysis relevant to indenone synthesis involve the formation of nucleophilic enamine or electrophilic iminium ion intermediates from carbonyl precursors. youtube.com For instance, a secondary amine catalyst, such as proline, can react with a ketone or aldehyde to form an enamine. nih.gov This enamine can then participate in intramolecular reactions, such as aldol (B89426) or Michael additions, to forge the carbon-carbon bonds necessary to close the five-membered ring of the indenone system.

An example of a relevant cascade reaction is the oxo-Michael-aldol sequence, which can be used to construct bicyclic systems. mdpi.com Such strategies, which form multiple bonds in a single pot, are highly efficient and atom-economical, aligning with the principles of green chemistry. mdpi.com The use of simple and readily available starting materials makes these organocatalytic routes attractive for the synthesis of complex molecules. mdpi.com

Asymmetric Organocatalysis in Indenone Scaffold Construction

A significant advantage of organocatalysis is the ability to achieve high levels of stereocontrol through the use of chiral catalysts. youtube.com This has been revolutionary for the synthesis of pharmaceuticals, where often only one enantiomer of a chiral molecule is therapeutically active. nih.govyoutube.com While the target compound, 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, is not chiral, asymmetric organocatalysis provides a powerful method for synthesizing chiral analogues containing stereocenters within the indenone core.

The quintessential example of this approach is the intramolecular aldol reaction. The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a landmark in organocatalysis, demonstrated that the simple chiral amino acid L-proline could catalyze the intramolecular aldol cyclization of a triketone to form a bicyclic product with high enantioselectivity. nih.gov This principle can be extended to the synthesis of chiral indanones.

The accepted mechanism involves the formation of an enamine intermediate between the catalyst (e.g., L-proline) and a carbonyl group of the substrate. nih.gov The chirality of the catalyst directs the subsequent intramolecular cyclization, leading to the preferential formation of one enantiomer of the product. youtube.com This methodology has been applied to a wide range of carbon-carbon bond-forming reactions, enabling the synthesis of complex, enantioenriched molecules. units.it

| Reaction Type | Catalyst Example | Substrate Type | Key Feature | Ref |

| Intramolecular Aldol | L-Proline | Triketone | Forms chiral bicyclic enone | nih.gov |

| Michael Addition | Chiral secondary amines | Enones | Creates stereocenters via conjugate addition | researchgate.net |

| Iminium-ion Activation | Chiral diarylprolinol silyl (B83357) ethers | α,β-Unsaturated aldehydes | Asymmetric Diels-Alder or Michael reactions | nih.gov |

Solid Acid Catalysis in Indenone Synthesis

Solid acid catalysts offer a green and sustainable alternative to traditional liquid acids like sulfuric acid or Lewis acids like aluminum chloride. iupac.orgroutledge.com These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and minimizing waste. iupac.org They are employed in a wide range of organic transformations, including the cyclization reactions used to synthesize indenones. stanford.edupageplace.de

Intramolecular Friedel-Crafts acylation is a common method for synthesizing 1-indanones from precursors like 3-arylpropionic acids or their corresponding acyl chlorides. researchgate.net Solid acids such as zeolites, clays (B1170129) (e.g., montmorillonite), and sulfonic acid resins (e.g., Nafion-H) can effectively catalyze this cyclization. researchgate.netiupac.org These materials possess Brønsted or Lewis acid sites on their surfaces that activate the substrate and facilitate the ring-closing reaction. stanford.edu

Another relevant reaction is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. preprints.org Chalcones, which are structural precursors to certain indanones, can undergo a Nazarov-type cyclization to form the indenone core. nih.gov While this is often performed with strong liquid acids like trifluoroacetic acid (TFA), solid acids are being explored as more environmentally benign options. preprints.org

| Catalyst Type | Example | Relevant Reaction(s) | Advantages | Ref |

| Zeolites | H-ZSM-5 | Friedel-Crafts Acylation, Alkylation | Shape selectivity, thermal stability | stanford.edu |

| Sulfonic Acid Resins | Nafion-H, Amberlyst-15 | Friedel-Crafts Acylation, Esterification | High acidity, reusable | iupac.org |

| Heteropolyacids | H₃PW₁₂O₄₀ | Friedel-Crafts reactions | Very strong Brønsted acidity | pageplace.de |

| Acidic Clays | Montmorillonite K10 | Friedel-Crafts reactions | Low cost, readily available | iupac.org |

Functional Group Interconversion-Based Syntheses

In addition to building the carbon skeleton from acyclic precursors, the indenone core can be accessed through the modification of closely related cyclic structures. These functional group interconversion (FGI) strategies are valuable, particularly in later stages of a synthesis, for installing the final, desired functionality.

Oxidation of Indanols to Indenones

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry and provides a direct route to 1-indanones from their corresponding 1-indanol (B147123) precursors. sacredheart.edu This method is particularly useful if the chiral indanol can be synthesized or resolved, allowing access to chiral indanones.

A variety of oxidizing agents can be employed for this transformation. Chromium-based reagents, such as chromium trioxide resin (a polymer-supported form of chromic acid), are effective for the oxidation of secondary alcohols. sacredheart.edu The use of polymer-supported reagents can simplify product purification and reduce the toxicity associated with chromium reagents. sacredheart.edu Microwave-assisted synthesis has been shown to enhance the rate of this oxidation, with increased temperature and reaction time leading to higher conversion of indanol to indanone. sacredheart.edu

Biocatalytic methods can also be employed. For example, naphthalene (B1677914) dioxygenase (NDO) expressed in a recombinant E. coli strain has been shown to oxidize (S)-1-indanol, producing (R)-3-hydroxy-1-indanone as a minor product, demonstrating that enzymatic systems can perform such oxidations. researchgate.net

| Reagent/Method | Substrate | Product | Key Features | Ref |

| Chromium Trioxide Resin | 1-Indanol | 1-Indanone | Polymer-supported reagent, microwave compatible | sacredheart.edu |

| Naphthalene Dioxygenase | (S)-1-Indanol | (R)-3-hydroxy-1-indanone | Biocatalytic, stereospecific | researchgate.net |

Reduction of Precursors to the Indenone Core

While the reduction of an indenone typically yields an indanol, certain synthetic strategies utilize a reduction step as an integral part of the ring-forming process to construct the indenone core. whiterose.ac.uk

Specific Precursor Transformations for 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- and Structural Analogues

The construction of the specific 7-chloro-6-methoxy substituted indanone ring system, along with its analogues, relies on carefully designed transformations of functionalized precursors. Key strategies include the cyclization of phenylpropionic acids and condensation reactions that build the core structure.

A prevalent and classical approach to synthesizing 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govmasterorganicchemistry.com This method is effective for creating the fused five-membered ring of the indanone system.

The general mechanism involves the activation of the carboxylic acid or its derivative, typically an acyl chloride, with a Lewis acid or a strong protic acid to form an acylium ion. This electrophile then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution reaction, leading to the cyclized indanone product.

For the synthesis of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, the required precursor would be 3-(3-chloro-4-methoxyphenyl)propanoic acid. The reaction is typically promoted by reagents such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or a mixture of PPA and phosphorus pentoxide. researchgate.net Lewis acids like aluminum chloride (AlCl₃) are also commonly employed, especially when starting from the acyl chloride derivative. google.com

Research has shown that the choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired indanone. For instance, the direct cyclization of 3-arylpropionic acids often requires harsh conditions, such as high temperatures, which can lead to side reactions. researchgate.net The use of acyl chlorides with a Lewis acid catalyst often allows for milder reaction conditions.

| Precursor | Reagent/Catalyst | General Conditions | Reference |

|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | High Temperature | researchgate.net |

| 3-Arylpropionic Acid | Methanesulfonic Acid (MSA) | Elevated Temperature | researchgate.net |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Inert Solvent, Room Temp. to Reflux | google.com |

| 3-Arylpropionic Acid | Trifluoromethanesulfonic acid (TFSA) | Quantitative yields reported for some derivatives | beilstein-journals.org |

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form an α,β-unsaturated ketone. wikipedia.orgtaylorandfrancis.com While not a direct route to 2,3-dihydro-1H-inden-1-ones, this condensation is a key step in multi-step syntheses of indanone analogues, particularly those with substitution at the 2- and 3-positions.

A typical sequence might involve the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a ketone to form a chalcone (B49325) (1,3-diaryl-2-propen-1-one). nih.gov Subsequent intramolecular reactions, such as a Nazarov cyclization, can then be employed to form the indanone ring system. preprints.org The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to a cyclopentenone.

For the synthesis of analogues of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, a substituted benzaldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) could be reacted with a suitable ketone. The resulting chalcone analogue could then undergo cyclization.

Variations of this approach might involve other condensation reactions followed by cyclization. For instance, Knoevenagel condensation of an indane-1,3-dione with an aldehyde can lead to 2-substituted indenones. nih.gov These methods are particularly useful for creating a diverse range of substituted indanone derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. nih.gov This technology has been successfully applied to the synthesis of 1-indanones and their analogues.

Microwave irradiation can significantly shorten the reaction times for intramolecular Friedel-Crafts acylations. nih.gov For example, the cyclization of 3-arylpropanoic acids, which can be a slow process under conventional heating, can be completed in a fraction of the time with microwave assistance. beilstein-journals.org This is often attributed to the efficient and uniform heating of the reaction mixture.

Microwave-assisted synthesis has also been employed in Claisen-Schmidt condensations and subsequent cyclizations to produce indanones. preprints.org The use of microwave heating in the Nazarov cyclization of chalcones to indanones has been shown to dramatically reduce reaction times from hours to minutes. beilstein-journals.orgpreprints.org Furthermore, microwave-assisted protocols are often associated with greener chemistry principles due to reduced energy consumption and potentially the use of less hazardous solvents. researchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Hours to days | Minutes to hours | Reduced reaction time, improved yield | nih.govbeilstein-journals.org |

| Nazarov Cyclization | Several hours at high temperature | ~20 minutes | Significant reduction in reaction time | beilstein-journals.orgpreprints.org |

Synthetic Route Optimization and Yield Enhancement Studies

The efficient synthesis of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- requires careful optimization of the synthetic route to maximize yield and minimize the formation of impurities.

The optimization of reaction conditions is crucial for the successful synthesis of indanones. Key parameters that are often screened include temperature, solvent, and catalyst loading.

Temperature: In Friedel-Crafts acylations, the temperature can have a profound effect on the reaction outcome. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts through side reactions like polymerization or decomposition. researchgate.net For intramolecular reactions, finding the optimal temperature that allows for efficient cyclization without significant degradation of the starting material or product is essential.

Solvent: The choice of solvent is critical. For Friedel-Crafts reactions, inert solvents such as dichloromethane (B109758) or nitrobenzene (B124822) are often used. google.com The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction temperature. In some cases, solvent-free conditions have been explored to develop more environmentally friendly protocols. nih.gov

Catalyst Load: The amount of catalyst used can significantly impact the reaction. In Lewis acid-catalyzed reactions, a stoichiometric amount or even an excess of the catalyst may be required. However, using a large excess of the catalyst can lead to increased costs and difficulties in product purification. Therefore, optimizing the catalyst loading to the minimum effective amount is a key aspect of process development.

A major challenge in the synthesis of 1-indanones is the formation of byproducts and the potential for product decomposition, especially under harsh reaction conditions.

In Friedel-Crafts acylations, potential side reactions include intermolecular acylation, leading to polymeric materials, and rearrangements of the carbocation intermediates. The substitution pattern on the aromatic ring can also influence the regioselectivity of the cyclization, potentially leading to a mixture of isomers if multiple positions are available for electrophilic attack.

For the synthesis of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, the directing effects of the chloro and methoxy groups will favor cyclization at the position ortho to the methoxy group and meta to the chloro group. However, careful control of the reaction conditions is still necessary to prevent the formation of other regioisomers or byproducts.

Strategies to minimize byproduct formation include:

Use of milder catalysts: Employing less reactive Lewis acids or protic acids can sometimes provide better selectivity and reduce decomposition.

Lower reaction temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress side reactions.

High dilution conditions: For intramolecular reactions, conducting the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.

By carefully selecting the synthetic methodology and optimizing the reaction conditions, it is possible to achieve a high-yielding and clean synthesis of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- and its analogues.

Chemical Reactivity and Transformation Studies of 1h Inden 1 One, 7 Chloro 2,3 Dihydro 6 Methoxy

Reactions at the Carbonyl Group

The carbonyl group in 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- is a primary site for nucleophilic attack. This reactivity is fundamental to a range of transformations, including additions, reductions, and condensation reactions.

Nucleophilic Additions and Reductions

The ketone functional group can undergo nucleophilic addition with various reagents. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Reduction of the carbonyl group is a common transformation. Catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 7-chloro-2,3-dihydro-6-methoxy-1H-inden-1-ol. The choice of reducing agent can be crucial for selectivity, especially in the presence of other reducible functional groups. Asymmetric reduction of substituted indanones can lead to chiral indanols, which are valuable synthons for drug candidates whiterose.ac.uk. For example, asymmetric transfer hydrogenation of 3-substituted indanones using a Ruthenium catalyst can produce the corresponding indanols with high stereoselectivity whiterose.ac.uk.

Condensation Reactions at the Active Methylene (B1212753)

The methylene group at the C-2 position, situated between the carbonyl group and the benzene (B151609) ring, is activated and can be readily deprotonated by a base to form an enolate. This enolate is a key intermediate in various condensation reactions.

A prominent example is the acid- or base-catalyzed Aldol (B89426) condensation with aldehydes or ketones. Specifically, the reaction with aromatic aldehydes, known as the Claisen-Schmidt condensation, yields 2-benzylidene-1-indanone derivatives. These reactions are typically carried out in the presence of an acid like hydrochloric acid or a base such as sodium hydroxide in ethanol nih.gov. A variety of substituted 1-indanones, including those with methoxy (B1213986) groups, readily undergo this condensation with different benzaldehydes to produce a diverse range of 2-benzylidene derivatives nih.govnih.gov.

Below is a table summarizing representative condensation reactions of substituted 1-indanones with aromatic aldehydes.

| 1-Indanone (B140024) Reactant | Aldehyde Reactant | Product | Catalyst | Reference |

| 6-Hydroxy-1-indanone | 4-Hydroxy-3-methoxybenzaldehyde | 2-(4-Hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanone | HCl | nih.gov |

| 5-Methoxy-1-indanone | 3,4-Dihydroxybenzaldehyde | (E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | Acid | nih.gov |

| 4-Hydroxy-1-indanone | Various benzaldehydes | 2-Benzylidene-4-hydroxy-1-indanone derivatives | NaOH/EtOH | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Halogenation Reactions (e.g., Bromination of Indenones)

Nitration and Sulfonation Studies

Specific studies on the nitration and sulfonation of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- have not been detailed in the reviewed literature. However, based on the principles of electrophilic aromatic substitution, it is anticipated that under controlled conditions, nitration (using a mixture of nitric and sulfuric acid) and sulfonation (using fuming sulfuric acid) would introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, at the C-5 position of the benzene ring. The reaction conditions would need to be carefully controlled to avoid oxidation or other side reactions.

Transformations Involving the Cyclic Ketone Ring

The five-membered ring of the indanone scaffold can undergo transformations that lead to larger ring systems. These ring expansion reactions are valuable for the synthesis of more complex molecular architectures.

One such transformation is the rhodium-catalyzed direct insertion of ethylene into the C-C bond between the carbonyl carbon and the quaternary aromatic carbon of 1-indanones, which results in the formation of a seven-membered benzocycloheptenone skeleton rsc.org. This reaction has been shown to be compatible with a range of substituents on the indanone ring, including halogens and methoxy groups rsc.org. A similar ring expansion can be achieved using internal alkynes as the reaction partner rsc.orgnih.gov.

Another approach involves a base-promoted ring expansion of 2-substituted 1-indanones with terminal alkynes to yield benzocycloheptene systems rsc.org. Additionally, a two-step ring expansion of 1-indanones can afford 2-chloro- or 2-bromo-1-naphthols, which are useful intermediates for the synthesis of natural products nih.gov. This method demonstrates broad functional group tolerance nih.gov.

The following table provides an overview of ring expansion reactions applicable to substituted 1-indanones.

| Reactant(s) | Reagents/Catalyst | Product Type | Reference |

| 1-Indanone, Ethylene | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone | rsc.org |

| 1-Indanone, Internal Alkyne | Rh-catalyst, NHC ligand | Benzocycloheptenone | rsc.orgnih.gov |

| 2-Substituted 1-indanone, Terminal Alkyne | NaH | Benzocycloheptene | rsc.org |

| 1-Indanone | Two-step sequence | 2-Halo-1-naphthol | nih.gov |

Ring Expansion and Contraction Reactions

While specific studies on the ring expansion and contraction of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- are not extensively documented, the general reactivity of 1-indanones suggests potential pathways for such transformations. Ring expansion of 1-indanones can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. Another approach involves the rhodium-catalyzed insertion of ethylene or alkynes into the C1-C2 bond of the indanone, leading to the formation of benzocycloheptenone derivatives. These methods offer the potential to expand the five-membered ring of the indanone to a six- or seven-membered ring, thereby accessing different classes of carbocyclic scaffolds.

Conversely, ring contraction reactions of cyclic ketones are less common but can be accomplished under specific conditions, such as through Favorskii-type rearrangements of α-halo ketones. While not specifically reported for this indanone derivative, such a transformation could theoretically lead to the formation of a cyclobutane-fused aromatic system.

Derivatization at C-2 and C-3 Positions

The C-2 and C-3 positions of the indanone ring are key sites for introducing structural diversity. The α-methylene group at C-2 is particularly reactive and can be readily functionalized.

The introduction of a bromine atom at the α-position to the carbonyl group is a common and useful transformation. For instance, the bromination of 4-chloro-1-indanone has been shown to occur selectively at the C-2 position, yielding 2-bromo-4-chloro-1-indanone. This reaction is typically carried out using bromine in a suitable solvent. The resulting α-bromo ketone is a versatile intermediate for further synthetic manipulations, including nucleophilic substitutions and elimination reactions, providing access to a wide range of 2-substituted indanones. A similar reactivity is anticipated for 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-.

The enolate formed by deprotonation of the α-proton at C-2 can be subjected to alkylation and arylation reactions. While stereoselective variations of these reactions on this specific substrate are not widely reported, the use of chiral auxiliaries or catalysts can, in principle, direct the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. The C-3 position can also be functionalized, particularly through reactions that proceed via an enol or enolate intermediate that extends conjugation to this position.

Derivatization Strategies for Advanced Scaffolds

The functionalized indanone core can be further elaborated to construct more complex and medicinally relevant scaffolds, including arylidene derivatives and fused heterocyclic systems.

Synthesis of Arylidene Indenone Derivatives

The reaction of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- with aromatic aldehydes under basic or acidic conditions, known as the Claisen-Schmidt or Knoevenagel condensation, yields 2-arylidene-1-indanone derivatives. These compounds, which are α,β-unsaturated ketones, are valuable synthetic intermediates and have been investigated for their biological activities.

A study on the synthesis of arylidene indanones from the structurally related 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one demonstrated the feasibility of this reaction with various substituted benzaldehydes. The condensation is typically catalyzed by a base such as potassium hydroxide in an alcoholic solvent. acgpubs.orgresearchgate.net

| Aldehyde Substituent | Product | Yield (%) |

|---|---|---|

| 4-H | (E)-2-benzylidene-5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one | Not Reported |

| 4-CH3 | (E)-5-chloro-6-methoxy-2-(4-methylbenzylidene)-2,3-dihydro-1H-inden-1-one | Not Reported |

| 4-OCH3 | (E)-5-chloro-6-methoxy-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one | Not Reported |

| 4-Cl | (E)-5-chloro-2-(4-chlorobenzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one | Not Reported |

| 4-F | (E)-5-chloro-2-(4-fluorobenzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one | Not Reported |

Table 1: Examples of arylidene derivatives synthesized from 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one via Claisen-Schmidt condensation. acgpubs.orgresearchgate.net

The resulting exocyclic double bond in these arylidene derivatives can undergo further reactions, such as Michael additions and cycloadditions, providing pathways to more complex structures.

Formation of Heterocyclic Ring Systems Fused to or Derived from Indenones

The versatile reactivity of the indanone scaffold allows for its use in the synthesis of various fused heterocyclic systems. For instance, 2-arylidene-1-indanones can serve as precursors to indeno-fused pyridopyrimidines. rsc.org The reaction of a 2-arylidene-1-indanone with 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid can lead to the formation of a fused pyridopyrimidine ring system. rsc.org

Furthermore, the reaction of α,β-unsaturated ketones derived from indan-1-one with hydrazine derivatives can lead to the formation of indeno[1,2-c]pyrazoles. acgpubs.org This reaction proceeds through the initial formation of a pyrazoline ring, which then undergoes aromatization.

Another approach to fused heterocycles involves the reaction of the indanone with dinucleophiles. For example, the reaction of 1-indanone with hydrazine hydrate can lead to the formation of an indeno[1,2-c]pyrazole system. The reaction of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- with various dinucleophiles would be expected to yield a variety of novel heterocyclic scaffolds.

Spirocyclic heterocyclic systems can also be accessed from indanones. For instance, the reaction of an indanone with appropriate reagents can lead to the formation of spiro-oxiranes, spiro-cyclopropanes, and other spiro-heterocycles at the C-2 position.

| Reactant(s) | Resulting Heterocyclic System |

|---|---|

| 2-Arylidene-1-indanone + 6-Amino-1,3-dimethyluracil | Indeno-fused pyridopyrimidine |

| α,β-Unsaturated ketone from indan-1-one + Hydrazine | Indeno[1,2-c]pyrazole |

| 1-Indanone + Hydrazine hydrate | Indeno[1,2-c]pyrazole |

Table 2: Examples of heterocyclic systems derived from indanones.

Post-Functionalization Methodologies

The chemical scaffold of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- presents several reactive sites that allow for a variety of post-functionalization transformations. These modifications are crucial for the development of new derivatives with potentially enhanced or specific properties. The primary sites for such functionalization include the carbonyl group, the α-carbon of the enone system, and the aromatic ring. Methodologies for these transformations are based on established reactions for substituted 1-indanones.

Functionalization of the α-Methylene Position

The methylene group adjacent to the carbonyl (α-position) is activated and can be readily functionalized.

Condensation Reactions: A common transformation is the Knoevenagel condensation with various aromatic aldehydes. This reaction, typically catalyzed by an acid or base, leads to the formation of 2-benzylidene derivatives. For instance, the condensation of a substituted 1-indanone with different benzaldehydes in the presence of ethanolic sodium hydroxide or hydrochloric acid gas yields the corresponding 2-benzylidene-1-indanone derivatives nih.gov. This methodology can be applied to 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- to generate a library of compounds with diverse substituents on the benzylidene moiety nih.govnih.gov.

Alkylation: The α-carbon can also be alkylated. This is typically achieved by first forming an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an alkyl halide chemistrysteps.comyoutube.com. The regioselectivity of this reaction on unsymmetrical ketones is controlled by the reaction conditions, with kinetic control (using a bulky base at low temperature) favoring the less substituted enolate chemistrysteps.com.

Michael Addition: The 2-benzylidene derivatives, being α,β-unsaturated ketones, are excellent Michael acceptors. They can react with nucleophiles, such as the enolate of another 1-indanone molecule, to form bis-indane derivatives rsc.org.

| Reaction Type | Starting Material (Example) | Reagents and Conditions | Product (Example) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 6-Hydroxy-1-indanone | Various benzaldehydes, EtOH, 20% (w/v) NaOH, room temperature, overnight | 2-Benzylidene-6-hydroxy-1-indanone derivatives | nih.gov |

| Alkylation | 1-Indanone | 1) LDA, THF, -78 °C; 2) Methyl Iodide | 2-Methyl-1-indanone | chemistrysteps.comyoutube.com |

| Michael Addition | 2-Arylidene-1-indanone | 1-Indanone, aq. ethanolic NaOH, room temperature | Bis-indane-1,5-diketone | rsc.org |

Transformations of the Carbonyl Group

The ketone functionality is a key site for a variety of chemical transformations, leading to diverse molecular architectures.

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) to form the corresponding indanol.

Spirocyclization: 1-Indanones can serve as precursors for spirocyclic compounds. For example, reactions can lead to the formation of spirolactones or N-alkylspiroaziridines nih.gov.

Ring Expansion: Rhodium-catalyzed insertion of ethylene into the C-C bond of the 1-indanone can lead to a ring expansion, forming a benzocycloheptenone skeleton rsc.orgnih.gov.

| Reaction Type | Starting Material (Example) | Reagents and Conditions | Product (Example) | Reference |

|---|---|---|---|---|

| Ring Expansion | Substituted 1-Indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, 2-amino-3-picoline, H₂O, THF, Ethylene gas (100 psi) | Benzocycloheptenone derivative | rsc.org |

| Spirocyclization | 2-Arylated-1-indanone | Primary amines, I₂/TBHP | N-Alkylspiroaziridine | nih.gov |

Functionalization of the Aromatic Ring

The benzene ring of the indanone core can undergo substitution reactions, although the regioselectivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The methoxy group at position 6 is an activating, ortho-para directing group, while the chloro group at position 7 and the carbonyl group are deactivating wikipedia.orglibretexts.org. The carbonyl group directs incoming electrophiles to the meta position relative to itself (i.e., positions 4 and 6). The chloro group is a deactivating ortho-para director libretexts.org. The strongly activating methoxy group will likely dominate the directing effects, favoring substitution at the ortho position, which is position 5, as position 7 is already substituted. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to yield predominantly the 5-substituted product wikipedia.orgmasterorganicchemistry.com.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing carbonyl group and the chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or further activation masterorganicchemistry.comlibretexts.orgopenstax.org. The electron-withdrawing nature of the indanone system can facilitate the attack of a nucleophile, leading to the displacement of the chloro group masterorganicchemistry.comopenstax.org. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group libretexts.orgopenstax.org.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds on aromatic rings. While typically performed on aryl bromides or iodides, similar coupling of aryl chlorides is also possible with appropriate catalyst systems. This would allow for the introduction of a wide range of aryl or alkyl groups at position 7 by replacing the chloro substituent researchgate.net.

| Reaction Type | Reagents and Conditions (General) | Expected Major Product | Reference Principle |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-chloro-2,3-dihydro-6-methoxy-5-nitro-1H-inden-1-one | wikipedia.orglibretexts.org |

| Bromination | Br₂, FeBr₃ | 5-bromo-7-chloro-2,3-dihydro-6-methoxy-1H-inden-1-one | wikipedia.orglibretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-7-chloro-2,3-dihydro-6-methoxy-1H-inden-1-one | wikipedia.orgmasterorganicchemistry.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 7-aryl-2,3-dihydro-6-methoxy-1H-inden-1-one | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Indenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment, connectivity, and number of unique protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The structure of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- contains distinct proton environments. The aromatic region would feature two singlets, corresponding to the protons at C4 and C5, whose chemical shifts are influenced by the adjacent electron-donating methoxy (B1213986) group and electron-withdrawing chloro and carbonyl groups. The aliphatic region would show two triplets, representing the two methylene (B1212753) groups (-CH₂-) at C2 and C3. These triplets arise from the coupling between the adjacent, non-equivalent methylene protons. A sharp singlet further downfield would correspond to the three protons of the methoxy (-OCH₃) group.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C1) would appear at a characteristic downfield chemical shift. The six aromatic carbons would have signals in the aromatic region of the spectrum, with the carbon attached to the methoxy group (C6) and the chlorine atom (C7) being significantly influenced by these substituents. The two aliphatic methylene carbons (C2 and C3) and the methoxy carbon would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~195-205 |

| C2 | Triplet, ~2.7-2.9 | ~25-35 |

| C3 | Triplet, ~3.0-3.2 | ~30-40 |

| C3a | - | ~140-150 |

| C4 | Singlet, ~7.0-7.2 | ~110-120 |

| C5 | Singlet, ~7.4-7.6 | ~125-135 |

| C6 | - | ~155-165 |

| C7 | - | ~115-125 |

| C7a | - | ~130-140 |

| 6-OCH₃ | Singlet, ~3.9-4.1 | ~55-60 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily show a cross-peak between the signals of the C2 and C3 methylene protons, confirming their adjacent relationship (³J-coupling) in the five-membered ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. emerypharma.com This would definitively link the proton signals for H4, H5, the two methylenes (H2, H3), and the methoxy group to their corresponding carbon signals (C4, C5, C2, C3, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular puzzle. Key expected correlations would include the methoxy protons showing a cross-peak to C6, and the aliphatic protons at C3 showing correlations to the aromatic carbons C3a and C4, confirming the fusion of the aliphatic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A key expected correlation would be between the methoxy protons and the aromatic proton at C5, confirming the regiochemistry of the methoxy group relative to the unsubstituted position on the aromatic ring.

Table 2: Predicted 2D NMR Correlations

| Technique | Correlating Protons | Correlating Carbons |

| COSY | H2 ↔ H3 | - |

| HSQC | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; -OCH₃ ↔ -OCH₃ | - |

| HMBC | H2 → C1, C3, C3a; H3 → C2, C4, C3a; H4 → C3a, C5, C7a; H5 → C3a, C6, C7; -OCH₃ → C6 | H2, H3, H4, H5, -OCH₃ |

| NOESY | H5 ↔ -OCH₃; H4 ↔ H3 | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- , with the molecular formula C₁₀H₉ClO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would confirm this exact mass, thereby validating the elemental composition of the molecule. nih.gov

Molecular Formula: C₁₀H₉³⁵Cl₁O₂

Calculated Monoisotopic Mass: 196.02911 Da

The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. For the target molecule, characteristic fragmentation pathways are expected. libretexts.org

A primary fragmentation would likely be the loss of a carbonyl group (CO), a common fragmentation for ketones, leading to a fragment ion at m/z 168.0315. Another expected fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a cation at m/z 181.0056. Subsequent loss of CO from this fragment would yield an ion at m/z 153.0107.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Proposed Fragment | Lost Neutral Fragment |

| 196.0291 | [M]⁺ | - |

| 181.0056 | [M - CH₃]⁺ | •CH₃ |

| 168.0315 | [M - CO]⁺ | CO |

| 153.0107 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net For 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- , the IR spectrum would show characteristic absorption bands.

The most prominent peak would be a strong absorption corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1690-1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would result in a strong band around 1200-1250 cm⁻¹. Other notable vibrations would include aromatic and aliphatic C-H stretches (above and below 3000 cm⁻¹, respectively) and the C-Cl stretch, which typically appears in the fingerprint region.

Table 4: Predicted Vibrational Spectroscopy Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Ketone C=O Stretch | 1690-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Methoxy C-O Stretch | 1200-1250 | Strong |

| C-Cl Stretch | 700-800 | Medium |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of an indenone derivative is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. For 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, the key functional groups include a carbonyl group (C=O) from the indenone core, an ether linkage (-O-CH₃), a carbon-chlorine bond (C-Cl), aromatic and aliphatic C-H bonds, and the carbon-carbon bonds of the fused ring system.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydro-indenone moiety would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the region of 1250-1000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, between 800 and 600 cm⁻¹, and can sometimes be difficult to assign definitively without comparative analysis.

Table 1: Predicted FT-IR Absorption Bands for 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1075 | Strong |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. For 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic ring system and the C-C backbone.

Specific Raman spectral data for this compound is not widely published. However, based on the structure, strong Raman signals would be expected for the aromatic C=C stretching vibrations within the benzene (B151609) ring, typically appearing in the 1400-1600 cm⁻¹ region. The breathing modes of the aromatic ring would also give rise to characteristic Raman bands. The C-Cl bond, being relatively non-polar, is also expected to show a distinct Raman signal. The symmetric vibrations of the aliphatic portion of the molecule would also be Raman active. A comparative analysis with the Raman spectra of related indanone derivatives would be necessary for a detailed assignment of the vibrational modes.

Electronic Spectroscopy

UV/Vis Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV/Vis spectrum of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- is expected to show characteristic absorption bands arising from π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group.

The parent compound, 2,3-dihydro-1H-inden-1-one, exhibits absorption maxima that can be used as a baseline for understanding the effects of substituents. nist.govnist.gov The presence of the methoxy and chloro substituents on the aromatic ring of the target molecule will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift and a hyperchromic effect due to its electron-donating nature, which extends the conjugation of the π-system. The chlorine atom, also an auxochrome, can contribute to a red shift as well, although its effect is generally less pronounced than that of a methoxy group.

The n→π* transition of the carbonyl group is typically weaker and appears at longer wavelengths compared to the π→π* transitions of the aromatic system. Emission spectroscopy (fluorescence or phosphorescence) could also be employed to study the excited state properties of the molecule, although indanone derivatives are not typically known for strong luminescence.

Table 2: Expected UV/Vis Absorption Maxima for 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring | 240 - 260 |

| π → π* | Aromatic Ring & Carbonyl | 280 - 320 |

| n → π* | Carbonyl Group | 330 - 360 |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Although a crystal structure for the specific title compound is not found in the primary literature, analysis of related indanone structures reveals that the five-membered ring typically adopts an envelope or a twisted conformation to relieve ring strain. nih.gov The planarity of the fused benzene ring would be maintained. The substituents on the aromatic ring, the chlorine atom and the methoxy group, would lie in the plane of the ring. The precise orientation of the methoxy group's methyl moiety would also be determined from the crystallographic data.

Analysis of Intermolecular Interactions in Crystal Structures

Beyond the intramolecular details, X-ray crystallography also provides invaluable insights into the packing of molecules in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure. For 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, several types of non-covalent interactions are expected to play a role in the crystal packing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the molecular behavior of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-.

Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized geometry of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, which corresponds to the most stable arrangement of its atoms. These calculations also elucidate the electronic structure, providing a basis for understanding the molecule's reactivity and spectroscopic properties. For similar molecules, DFT calculations have been successfully used to explore their molecular and electronic characteristics. researchgate.net

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the computational methodology. A commonly employed method for such organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p). This combination offers a good balance between computational cost and accuracy for predicting the geometric and electronic properties of the molecule. The selection of an appropriate basis set is critical for obtaining reliable results that correlate well with experimental data. For instance, in computational studies of related chalcone (B49325) derivatives, the B3LYP method with the 6-311G(d,p) basis set has been effectively used to optimize molecular geometry and analyze electronic properties. researchgate.netresearchgate.net

Electronic Properties Analysis

The electronic properties of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- dictate its chemical behavior. Key aspects of its electronic nature are explored through various computational analyses.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com Molecules with a small HOMO-LUMO energy gap are often considered more reactive and are valuable in biological research.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Property | Energy (eV) |

|---|---|

| HOMO | -5.3572 |

| LUMO | -2.0515 |

| Energy Gap (ΔE) | 3.3057 |

Note: The values presented are illustrative and based on a similar compound from a computational study. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP surface indicate varying electrostatic potentials. Red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas denote regions of neutral potential. Analysis of the MEP surface can help in understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net For the title compound, the MEP plot would likely show negative potential around the oxygen atom of the carbonyl and methoxy groups, and positive potential around the hydrogen atoms. researchgate.netresearchgate.net

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule influences its dipole moment, polarizability, and other molecular properties. Mulliken atomic charge analysis is a common method used to calculate the partial charges on each atom. This analysis helps in identifying the electrophilic and nucleophilic centers in the molecule. For instance, in related compounds, it has been observed that hydrogen atoms generally exhibit positive charges. researchgate.net The analysis of atomic charges provides a quantitative measure of the electron distribution and is crucial for understanding the electrostatic interactions within the molecule and with other molecules.

Computational and Theoretical Investigations of 1h Inden 1 One, 7 Chloro 2,3 Dihydro 6 Methoxy

Computational chemistry provides powerful tools to investigate the structure, reactivity, and properties of molecules at an atomic level. For a substituted indenone like 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, theoretical methods such as Density Functional Theory (DFT) are instrumental in understanding complex chemical processes and predicting spectroscopic behavior where experimental data may be scarce.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis Research

Precursor to Biologically Relevant Indenone Derivatives

The 1-indanone (B140024) core is a key component in a wide array of compounds exhibiting significant biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. beilstein-journals.orgnih.govresearchgate.net Consequently, 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, is a valuable starting material for the synthesis of novel indenone derivatives with potential therapeutic applications. The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring allows for fine-tuning of the molecule's steric and electronic properties, which is a critical aspect of drug design and development.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the efficacy and selectivity of lead compounds. The indenone scaffold of 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy- offers several positions for systematic modification to explore the SAR of its derivatives.

Key modification sites for SAR studies include:

The Aromatic Ring: The existing 7-chloro and 6-methoxy groups can be altered to investigate the impact of different substituents on biological activity. For example, the chloro group can be replaced with other halogens (F, Br, I) to probe the effect of electronegativity and size. The methoxy group can be converted to other alkoxy groups or functionalized to explore how changes in hydrogen-bonding capacity and lipophilicity affect target binding.

The C2 and C3 Positions: The methylene (B1212753) groups at the C2 and C3 positions of the five-membered ring are common sites for introducing substituents. Alkylation, arylation, or functionalization at these positions can significantly influence the molecule's conformation and interaction with biological targets.

The Carbonyl Group: The ketone at the C1 position can be derivatized or used as a handle for further reactions, such as the formation of oximes, hydrazones, or conversion to a hydroxyl group, to explore its role in biological activity.

By systematically modifying these positions, researchers can develop a comprehensive understanding of the structural requirements for a desired biological effect, leading to the design of more potent and selective therapeutic agents. guidechem.com

Table 1: Potential Modifications for SAR Studies

| Modification Site | Example Modifications | Potential Impact |

|---|---|---|

| Position 7 (Cl) | F, Br, I, CF₃ | Altering electronegativity, size, and lipophilicity. |

| Position 6 (OCH₃) | OEt, OPr, OH, OAc | Modifying steric bulk and hydrogen bonding potential. |

| Position 2 | Alkyl, Aryl, Spirocyclic groups | Influencing molecular conformation and steric interactions. |

| Position 3 | Alkyl, Aryl groups | Probing interactions with specific binding pockets. |

| Position 1 (C=O) | C=NOH, C=NNH₂, CHOH | Changing polarity and hydrogen bonding capabilities. |

Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency or a better safety profile than the other. Therefore, the development of methods for the asymmetric synthesis of chiral indenones is of significant interest. 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, can be used as a prochiral substrate to generate enantiomerically enriched products.

Several catalytic asymmetric methods are applicable to indenone systems:

Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral ligands, can be used for the asymmetric hydrogenation of α,β-unsaturated indenone precursors to produce chiral indanones with high enantioselectivity. researchgate.net

Asymmetric 1,4-Addition: Rhodium-catalyzed asymmetric intramolecular 1,4-addition of aryl boronates to chalcone-like precursors is an effective method for synthesizing chiral 3-aryl-1-indanones. organic-chemistry.org

Asymmetric Cyclization: Enantioselective intramolecular Friedel-Crafts reactions or other cyclization strategies employing chiral catalysts can be used to construct the chiral indanone core from acyclic precursors. researchgate.net

These methods allow for the controlled synthesis of specific stereoisomers of indenone derivatives, which is crucial for the development of chiral drugs.

Intermediate in the Synthesis of Novel Heterocyclic and Polycyclic Systems

The reactivity of the carbonyl group and the adjacent α-methylene position makes 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, a valuable intermediate for constructing a variety of fused and spirocyclic ring systems. These complex structures are of interest in materials science and medicinal chemistry.

Annulation reactions involving 1-indanones are a powerful strategy for building fused polycyclic frameworks. nih.gov 1H-Inden-1-one, 7-chloro-2,3-dihydro-6-methoxy-, can participate in various cyclization and cycloaddition reactions to generate novel fused systems.

Examples of such transformations include:

[5+2] Cycloaddition: Rhodium-catalyzed intermolecular [5+2] annulation between 1-indanones and internal alkynes can construct richly decorated benzocycloheptenones through C-C bond activation. nih.govchemrxiv.org